

A Comparative Guide to the Synthetic Routes of Methyl 2-methoxy-5-sulfamoylbenzoate

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Compound of Interest

Compound Name: *Methyl 2-methoxy-5-sulfamoylbenzoate*

Cat. No.: *B120666*

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Methyl 2-methoxy-5-sulfamoylbenzoate is a crucial intermediate in the synthesis of antipsychotic drugs such as Sulpiride and Levosulpiride.[1][2] The efficiency and environmental impact of its production are of significant interest to researchers and professionals in drug development. This guide provides a detailed comparison of the traditional multi-step synthesis starting from salicylic acid and a more novel, shorter synthetic route, supported by experimental data.

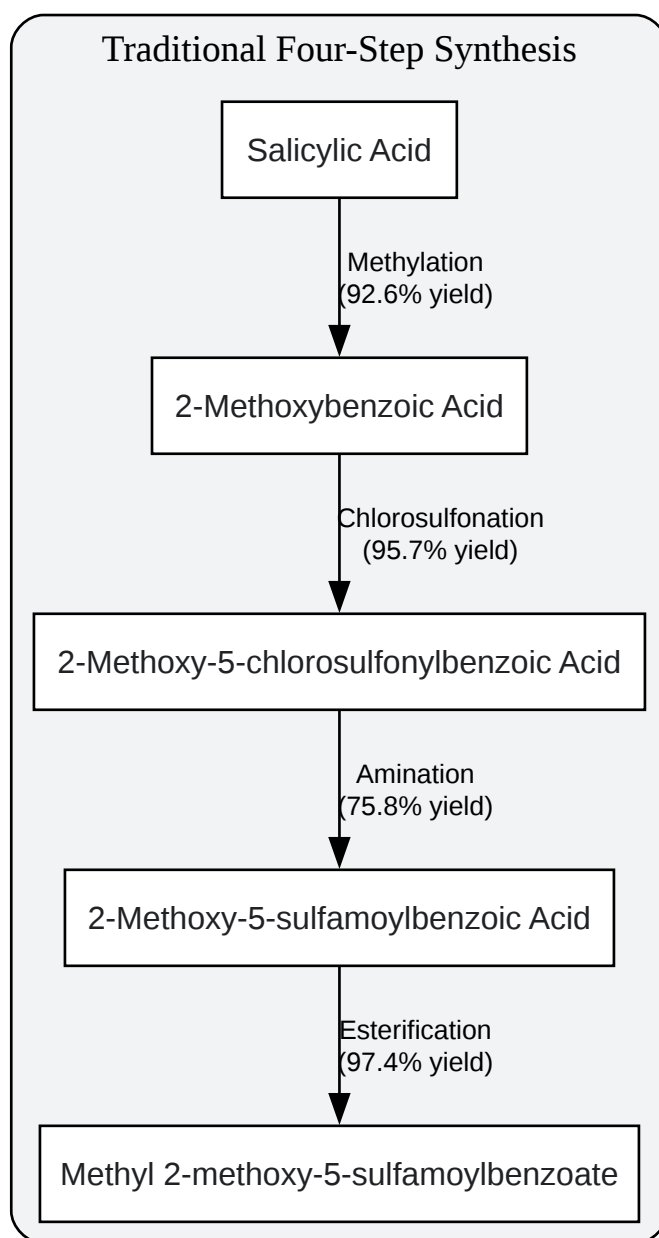
Comparison of Synthetic Routes

Two primary synthetic routes for **Methyl 2-methoxy-5-sulfamoylbenzoate** are prevalent: a traditional four-step process and a modern one-step synthesis. The newer method offers significant advantages in terms of yield and efficiency.

Parameter	Traditional Route	Novel Route
Starting Material	Salicylic acid	Methyl 2-methoxy-5-chlorobenzoate
Number of Steps	4	1
Key Reactions	Methylation, Chlorosulfonation, Amination, Esterification	Copper-catalyzed Sulfamoylation
Overall Yield	~63.7% [3]	94.5% - 96.55% [1] [4]
Purity (HPLC)	Not explicitly stated for the final product	~99.5% [1] [4]
Environmental Impact	Generates significant waste (high COD, salt, ammonia) [1] [5]	Reduced waste, more environmentally friendly [6] [7] [8]

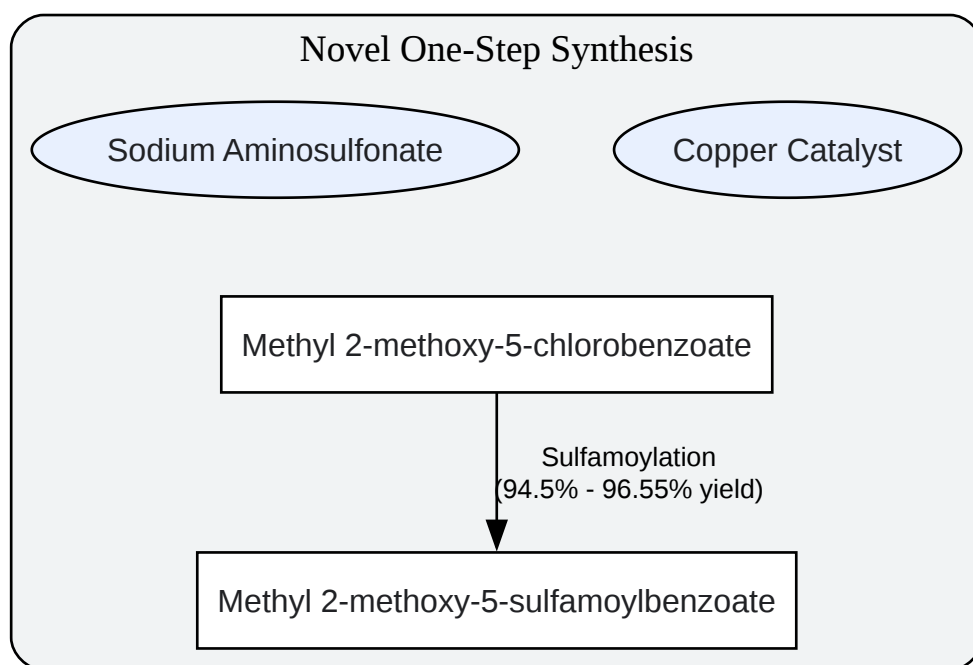
Synthetic Route Visualization

The following diagrams illustrate the logical flow of the two synthetic pathways.



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Caption: Traditional multi-step synthesis of **Methyl 2-methoxy-5-sulfamoylbenzoate**.



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Caption: Novel one-step synthesis of **Methyl 2-methoxy-5-sulfamoylbenzoate**.

Experimental Protocols

Traditional Four-Step Synthesis from Salicylic Acid

This route involves four distinct chemical transformations.^{[3][9]}

Step 1: Etherification (Methylation) of Salicylic Acid

- Procedure: The specific details for this step were not available in the provided search results. However, it typically involves reacting salicylic acid with a methylating agent like dimethyl sulfate in the presence of a base.
- Yield: 92.6%^[3]

Step 2: Chlorosulfonation of 2-Methoxybenzoic Acid

- Procedure: 1.0 kg (6.6 mol) of 2-methoxybenzoic acid is slowly added to 4 kg (34.3 mol) of continuously stirred chlorosulfonic acid in a 15 L glass reaction kettle cooled to 0°C. After

complete dissolution, the cooling is stopped, and the mixture is heated to 50°C for 1 hour, then to 70°C for 2 hours. After cooling to room temperature, the reaction mixture is ready for the next step.[9][10]

- Yield: 95.7%[3][9]

Step 3: Amination of 2-Methoxy-5-chlorosulfonylbenzoic Acid

- Procedure: 2 kg (9.0 mol) of 2-methoxy-5-sulfonyl chlorobenzoic acid is added to 10 L (148.4 mol) of 28% concentrated ammonia in a 15 L glass reaction kettle at room temperature with continuous stirring. The solution is then heated to 30°C for 4.0 hours. After cooling to room temperature, the pH is adjusted to 3 with 15% hydrochloric acid, leading to the precipitation of the product. The mixture is stirred for an additional 30 minutes.[9]
- Yield: 75.8%[3]

Step 4: Esterification of 2-Methoxy-5-sulfamoylbenzoic Acid

- Procedure: 0.6 kg (2.94 mol) of 2-methoxy-5-amino-sulfonyl benzoic acid and 0.51 kg (5.73 mol) of sulfuric acid are added to 6 kg (187.5 mol) of methanol in a 15 L glass reaction kettle with stirring. The mixture is heated to reflux for 6 hours. Excess methanol is removed by rotary evaporation. 5.4 L of 15% sodium carbonate solution is then added, and the mixture is stirred for 30 minutes. The resulting white solid is washed and dried.[9]
- Yield: 97.4%[3][9]
- Purity: 99.2%[9]

Novel One-Step Synthesis

This streamlined process offers a higher yield and is more environmentally benign.[6][7][8]

- Procedure: In a 1000 mL reaction flask equipped with a reflux apparatus, 300g of tetrahydrofuran, 50g (0.25 mol) of methyl 2-methoxy-5-chlorobenzoate, 1.8g (0.0125 mol) of cuprous bromide, and 25.7g (0.25 mol) of sodium aminosulfonate are added.[1][5] The temperature is raised to 65°C and maintained for 12 hours.[1] After the reaction, 2g of activated carbon is added, and the mixture is filtered while hot. The filtrate is concentrated

under reduced pressure and dried under vacuum at 60°C to yield the final product as a white crystalline powder.[1][4]

- Yield: 94.5%[1][4]
- Purity (HPLC): 99.51%[1][4]

HPLC Detection Conditions:

- Mobile Phase: 700 mL water and 200 mL methanol[1][4]
- Detection Wavelength: 240nm[1][4]
- Flow Rate: 1.0 mL/min[1][4]
- Sample Preparation: 0.01g of the sample is diluted to 25 mL with the mobile phase, and a 5µL injection volume is used.[4]

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References

- 1. Page loading... [wap.guidechem.com]
- 2. Methyl 2-methoxy-5-sulfamoylbenzoate | 33045-52-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 5. allhdi.com [allhdi.com]
- 6. CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate - Google Patents [patents.google.com]
- 7. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]

- 8. CN105646295A - Method for preparing 2-methoxy-5-sulfamoyl methyl benzoate - Google Patents [patents.google.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
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